BenchChemオンラインストアへようこそ!

3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Fragment-based drug discovery 3D fragment libraries BET bromodomain

3-(7-Phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole (CAS 1797191-10-6, PubChem CID is a synthetic heterocyclic compound combining a saturated 4,5,6,7-tetrahydro-1,2-benzisoxazole core with a 7-phenyl-1,4-thiazepane carbonyl moiety. With a molecular formula of C19H22N2O2S and a molecular weight of 342.5 g/mol, the compound possesses one undefined stereocenter at the C7 position of the thiazepane ring and is typically supplied as a racemic mixture.

Molecular Formula C19H22N2O2S
Molecular Weight 342.46
CAS No. 1797191-10-6
Cat. No. B2954647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole
CAS1797191-10-6
Molecular FormulaC19H22N2O2S
Molecular Weight342.46
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NO2)C(=O)N3CCC(SCC3)C4=CC=CC=C4
InChIInChI=1S/C19H22N2O2S/c22-19(18-15-8-4-5-9-16(15)23-20-18)21-11-10-17(24-13-12-21)14-6-2-1-3-7-14/h1-3,6-7,17H,4-5,8-13H2
InChIKeyYIUIUQRJSPAXSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(7-Phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole (CAS 1797191-10-6): Structural Identity and Procurement Baseline


3-(7-Phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole (CAS 1797191-10-6, PubChem CID 73169026) is a synthetic heterocyclic compound combining a saturated 4,5,6,7-tetrahydro-1,2-benzisoxazole core with a 7-phenyl-1,4-thiazepane carbonyl moiety [1]. With a molecular formula of C19H22N2O2S and a molecular weight of 342.5 g/mol, the compound possesses one undefined stereocenter at the C7 position of the thiazepane ring and is typically supplied as a racemic mixture [1]. It belongs to a class of 1,4-thiazepane-containing molecules that have recently emerged as 3D-enriched fragments for bromodomain screening libraries and as scaffolds in kinase-targeted drug discovery programs [2][3].

Why Generic Substitution Is Not Advisable for 3-(7-Phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole: Key Structural Distinctions from In-Class Analogs


Although numerous 1,4-thiazepane-benzoxazole hybrids populate screening collections, three critical structural features preclude interchangeability: (i) the saturation state of the benzisoxazole core—the tetrahydrobenzisoxazole in this compound confers greater sp³ character and conformational flexibility compared to the fully aromatic 2,1-benzisoxazole found in analogs such as CAS 1797906-95-6, directly impacting fragment-based screening outcomes and 3D pharmacophore complementarity [1]; (ii) the substituent at the thiazepane C7 position—replacing the phenyl group with thiophene (CAS 1706225-05-9) or furan alters both lipophilicity and potential π-stacking interactions, as documented in bromodomain SAR studies [2]; and (iii) the carbonyl linker geometry between the two ring systems, which modulates amide bond conformational preferences and target engagement. These distinctions mean that even close structural analogs cannot serve as drop-in replacements without revalidation of the entire screening cascade.

Quantitative Evidence Guide: Differentiating 3-(7-Phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole from Closest Analogs


Enhanced 3D Character (Fsp³) Relative to Aromatic Benzisoxazole Analogs

The target compound contains a saturated 4,5,6,7-tetrahydro-1,2-benzisoxazole ring, which provides a significantly higher fraction of sp³-hybridized carbons (Fsp³) compared to the fully aromatic 2,1-benzisoxazole present in the closest analog, 3-phenyl-5-(7-phenyl-1,4-thiazepane-4-carbonyl)-2,1-benzoxazole (CAS 1797906-95-6). For the 1,4-thiazepane fragment class, increased 3D character has been directly correlated with improved specificity in protein-binding assays and reduced off-target promiscuity [1]. The tetrahydrobenzisoxazole core eliminates the planar aromatic surface of the benzisoxazole, increasing the number of saturated ring atoms from 0 to 7 within the bicyclic system, providing greater conformational entropy and enabling access to binding pockets inaccessible to flat aromatic analogs [1][2].

Fragment-based drug discovery 3D fragment libraries BET bromodomain

1,4-Acylthiazepane Class BET Bromodomain Selectivity: ≥3–10-Fold Preference for C-Terminal Domain

The 1,4-acylthiazepane chemotype, of which the target compound is a direct structural member, has been characterized for bromodomain selectivity using protein-observed ¹⁹F NMR. The class demonstrates ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) over the N-terminal bromodomain (BD1) of both BRD4 and BRDT [1]. This domain selectivity profile differentiates 1,4-acylthiazepanes from many pan-BET inhibitors (e.g., JQ1, which binds BD1 and BD2 with comparable affinity) and from alternative 3D fragments such as spirocyclic scaffolds that lack this intrinsic selectivity [1]. While the specific Kd or IC₅₀ values for the target compound have not been published, the conserved 1,4-acylthiazepane pharmacophore predicts that this selectivity trend is maintained across the subclass.

Epigenetics BET bromodomain BRD4 selectivity

Computed Physicochemical Differentiation: cLogP, PSA, and Rotatable Bond Count vs. Thiophene and Furan Analogs

The target compound (7-phenyl substituent, MW = 342.5 g/mol, XLogP3 = 3.7, TPSA = 71.6 Ų, rotatable bonds = 2) [1] occupies a distinct physicochemical space compared to its closest commercially available analogs bearing heteroaryl substituents at the thiazepane C7 position. The thiophene analog (CAS 1706225-05-9, MW = 348.48, C₁₇H₂₀N₂O₂S₂) and furan analog (MW = 332.42, C₁₇H₂₀N₂O₃S) both possess lower molecular weight and additional heteroatom hydrogen-bond acceptors, which increase TPSA and reduce membrane permeability relative to the phenyl analog . The phenyl substituent provides a balance of lipophilicity and aromatic surface area that is absent in the heteroaryl variants, potentially favoring blood-brain barrier penetration in CNS-targeted programs while maintaining adequate solubility for in vitro assays.

Physicochemical profiling Drug-likeness CNS drug design

Tetrahydrobenzisoxazole Scaffold: In Vivo CNS Pharmacodynamic Activity (Class-Level Evidence)

The 4,5,6,7-tetrahydrobenzisoxazole scaffold, which forms the core of the target compound, has been validated in vivo as a CNS-active chemotype. In a published γ-secretase modulator series, the tetrahydrobenzisoxazole lead compound 14a demonstrated a 58% reduction of cerebrospinal fluid Aβ42 in a nontransgenic rat model at 3 hours following a single 30 mg/kg oral dose [1]. This contrasts with the aromatic benzisoxazole scaffold (present in CAS 1797906-95-6), which has not been reported to exhibit CNS pharmacodynamic activity in the peer-reviewed literature. The saturated nature of the tetrahydrobenzisoxazole core is hypothesized to contribute to improved CNS penetration by reducing aromatic ring count and planar surface area [1].

γ-Secretase modulation Alzheimer's disease CNS drug discovery

Recommended Research and Procurement Application Scenarios for 3-(7-Phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole


BET Bromodomain Domain-Selectivity Probe Development

The compound is best deployed as a starting point for BD2-selective BET bromodomain inhibitor design. The 1,4-acylthiazepane scaffold class has been demonstrated via PrOF NMR to exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal BD1 domain [1]. Researchers should procure this specific phenyl-substituted analog for SAR expansion because its relatively higher lipophilicity (XLogP3 = 3.7) and lower TPSA (71.6 Ų) compared to heteroaryl analogs provide a favorable baseline for cell permeability optimization without sacrificing the scaffold's intrinsic domain selectivity [2].

3D-Enriched Fragment Library Expansion for Challenging Protein Targets

Fragment-based screening campaigns against targets with shallow or conformationally dynamic binding sites (e.g., protein-protein interaction interfaces, bromodomains) require 3D-enriched fragments to complement traditional planar aromatic libraries. With an Fsp³ of ~0.47—significantly higher than the aromatic benzisoxazole analog (Fsp³ ~0.24)—this compound addresses the documented underrepresentation of saturated seven-membered ring fragments in commercial screening collections [1]. Its single undefined stereocenter (racemic mixture) provides additional conformational sampling that can reveal stereospecific binding modes during hit validation [3].

CNS-Penetrant Chemical Probe Campaigns

The tetrahydrobenzisoxazole core has been clinically relevant in CNS drug discovery, with a closely related scaffold demonstrating 58% reduction of CSF Aβ42 in rat following oral administration [1]. For teams pursuing CNS targets (e.g., γ-secretase, GABA transporters, or CNS kinases), this compound offers a dual advantage: the validated CNS activity of the tetrahydrobenzisoxazole core combined with the BET bromodomain selectivity of the 1,4-acylthiazepane moiety. Its computed properties (MW = 342.5, TPSA = 71.6 Ų, XLogP3 = 3.7) all fall within the desired CNS MPO parameter space, making it a strategic procurement choice over aromatic benzisoxazole analogs that lack CNS validation [2].

Quote Request

Request a Quote for 3-(7-phenyl-1,4-thiazepane-4-carbonyl)-4,5,6,7-tetrahydro-1,2-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.